molecular formula C10H11N3O2S B13200600 Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Cat. No.: B13200600
M. Wt: 237.28 g/mol
InChI Key: YLJLCBOHDXMRGM-UHFFFAOYSA-N
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Description

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone (CAS 2060044-73-5) is a high-value chemical reagent featuring a 1,3,4-oxadiazole moiety, a heterocyclic scaffold of significant interest in medicinal and agrochemical research. The 1,3,4-oxadiazole ring is a versatile pharmacophore known for its role in drug discovery, particularly in the development of anticancer agents. Its mechanism of action in research settings often involves the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical targets in the study of cell proliferation . Furthermore, structurally related oxadiazole and sulfanone derivatives have demonstrated potential in fungicidal research, indicating its utility in the development of novel plant protection agents . This compound is offered for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access detailed specifications including molecular formula (C10H11N3O2S), molecular weight (237.28 g/mol), and other analytical data to support their experimental work. Current sourcing information indicates this product is available from specialized chemical suppliers in quantities ranging from 0.1g to 10g .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane

InChI

InChI=1S/C10H11N3O2S/c1-2-16(11,14)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3

InChI Key

YLJLCBOHDXMRGM-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of Intermediate 2

Add intermediate 1 (0.01 mol), potassium hydroxide (KOH) (0.012 mol), and 100 mL of ethanol into a three-necked round bottom flask. Under stirring, gradually add carbon disulfide (0.012 mol). React the mixture at room temperature for 1–2 hours, then heat to 78 °C for six hours under reflux. Remove the solution under reduced pressure using a rotary evaporator to obtain product 2 in 65%–70% yields.

Preparation of Intermediate 3

Dissolve intermediate 2 (0.01 mmol) in tetrahydrofuran, then add potassium hydroxide (0.012 mmol) and R1I (0.012 mmol). The completion of the reaction can be determined via thin layer chromatography (TLC). Remove the solvent under reduced pressure, and purify the residue using silica gel column chromatography to yield Intermediate 3 in 70%–80%.

Synthesis of 1,3,4-Oxadiazole Derivatives

Aryl hydrazide 2a (1 M) was dissolved in phosphorous oxychloride (5 mL), and compound 5 (equimolar; 1 M) was added to it. After refluxing the reaction mixture for 6-7 hours, cool to room temperature and pour onto crushed ice. Neutralize the contents with sodium bicarbonate solution (20%), causing a solid mass to separate out. Filter this and wash with water, then crystallize using methanol to yield 6a. Compounds 6b–h are prepared similarly.

Synthesis of Substituted-3-(5'-phenyl-oxadiazolyl)-amino indole (6)

Cyclo-dehydrogenation of Schiff's bases derived from 2-phenyl-3-semicarbazidoindole (5), conducted in the presence of ferric chloride in acetic acid, resulted in the formation of substituted-3-(5'-phenyl-oxadiazolyl)-amino indole (6).

Synthesis of N-benzyl-5-phenyl-1,3,4-oxadiazol-2-amine (88)

N-benzyl-5-phenyl-1,3,4-oxadiazol-2-amine (88) is synthesized when thio-semicarbazide derivative (87) undergoes a de-sulfurative cyclization reaction, which proceeds by 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide with hydrochloride (EDC.HCl) in the presence of dimethyl sulfoxide at 60°C. This reaction occurs within 2 hours and gives a 100% yield.

Synthesis of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazoles, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituent on Sulfanone Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-λ⁶-sulfanone 5-phenyl-1,3,4-oxadiazol-2-yl C₁₁H₁₂N₃O₂S ~250.3 (estimated) S=O, oxadiazole, imino, ethyl
Ethyl(imino)(2-methylphenyl)-λ⁶-sulfanone 2-methylphenyl C₉H₁₃NOS 183.27 S=O, imino, ethyl, methylphenyl
N-(5-Methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Acetamide-linked oxadiazole C₁₄H₁₂N₄O₃ 292.27 Oxadiazole, isoxazole, amide

Key Observations :

Key Observations :

  • Oxadiazole-containing compounds in exhibit variable yields (41–91%) and melting points (158–296°C), suggesting that the oxadiazole’s rigidity and substituents influence crystallinity. The target compound’s melting point is expected to fall within this range.
  • IR spectra for oxadiazole derivatives consistently show C=N (~1600 cm⁻¹) and NH stretches (~3300 cm⁻¹), while sulfanones exhibit strong S=O absorption (~1150–1250 cm⁻¹) .

Biological Activity

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Molecular Characteristics:

  • Molecular Formula: C10H11N3O2S
  • Molecular Weight: 237.28 g/mol
  • IUPAC Name: ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane
  • Canonical SMILES: CC(S(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2)

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of N,N’-diacylhydrazines : This is often achieved through microwave-assisted cyclodehydration.
  • Substitution Reactions : These introduce the ethyl and imino groups into the structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit broad-spectrum antimicrobial properties. This compound has shown potential as:

  • Antibacterial Agent : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentrations (MICs) were reported to be significantly lower than those of traditional antibiotics .

Anticancer Activity

The compound's anticancer properties are attributed to its ability to inhibit key enzymes involved in cell proliferation:

  • Mechanism of Action : It interacts with biological macromolecules through hydrogen bonding and other interactions, potentially leading to apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties:

  • Research Findings : In vitro studies suggest it may inhibit inflammatory pathways by modulating cytokine release and enzyme activity associated with inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Dhumal et al. (2016)Demonstrated antitubercular activity against Mycobacterium bovis BCG with significant binding affinity to InhA enzyme .
Desai et al. (2018)Investigated pyridine-based derivatives with 1,3,4-oxadiazole scaffold showing enhanced antitubercular effects .
PMC Study (2020)Reported that novel 1,3,4-oxadiazole derivatives exhibited superior antibacterial activity compared to traditional agents like bismerthiazol .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial growth and cancer cell proliferation.
  • Interaction with Cellular Targets : It forms complexes with proteins involved in signaling pathways related to inflammation and cell division.

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